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O-Methyl propanethioate

Structural Isomerism Physicochemical Property Prediction Thionoester vs Thiolester

O-Methyl propanethioate (CAS 26476-56-2) is a C4 thionoester of the propanethioic acid class, bearing the molecular formula C4H8OS and a molecular weight of 104.17 g/mol. As a thionoester, it possesses the functional group R–C(=S)–OR', a structural isomer of the more extensively documented thiolester S-methyl propanethioate (CAS 5925-75-7), which is the R–C(=O)–SR' isomer.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
CAS No. 26476-56-2
Cat. No. B3050503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Methyl propanethioate
CAS26476-56-2
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCCC(=S)OC
InChIInChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3
InChIKeyRVEBJDGWKWKYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Methyl Propanethioate (CAS 26476-56-2): Differentiated Thionoester Procurement for Flavor and Research Applications


O-Methyl propanethioate (CAS 26476-56-2) is a C4 thionoester of the propanethioic acid class, bearing the molecular formula C4H8OS and a molecular weight of 104.17 g/mol . As a thionoester, it possesses the functional group R–C(=S)–OR', a structural isomer of the more extensively documented thiolester S-methyl propanethioate (CAS 5925-75-7), which is the R–C(=O)–SR' isomer [1]. While the thiolester isomer is a widely known food flavoring agent listed in the FDA's EAFUS inventory, the O-methyl thionoester is comparatively rare in the commercial supply chain [2]. The limited documentation and distinct reactivity profile of this thionoester position it as a specialized compound of interest for comparative structure-activity studies and proprietary flavor formulation [3]. Its primary commercial availability is as a research-grade chemical with typical purities of 95% or higher, supplied by specialist vendors such as Enamine (via Sigma-Aldrich) and AKSci .

O-Methyl Propanethioate: Why the More Common S-Methyl Thiolester Isomer Cannot Be Substituted


Direct substitution of O-methyl propanethioate with its more prevalent isomer, S-methyl propanethioate (CAS 5925-75-7), is not scientifically valid due to fundamental differences in chemical structure, resulting in divergent physicochemical properties and potential biological activity. The O-methyl derivative is a thionoester (C=S double bond with an O-alkyl group), whereas the S-methyl derivative is a thiolester (C=O double bond with an S-alkyl group) [1]. This structural variation leads to quantifiable differences in predicted boiling points (95.0 ± 23.0 °C for the O-isomer vs. an experimental 120.00 °C for the S-isomer) and a significant difference in predicted LogP values (1.26 for the O-isomer vs. an experimental LogP of approximately 0.7-0.9 for the S-isomer) [2]. Crucially, the S-methyl isomer is a well-characterized food flavoring agent with an established sensory profile (cheesy, Camembert-like) and is regulated as such, while the O-methyl isomer is primarily a research chemical with minimal documented organoleptic or toxicological data [3][4]. For applications requiring a specific, less polar thionoester scaffold or for studies exploring structure-odor relationships, substituting the more polar and commercially ubiquitous thiolester would compromise experimental integrity and yield non-representative results.

Quantitative Differentiation: Comparative Evidence for O-Methyl Propanethioate (CAS 26476-56-2) Selection


Structural Isomerism Drives Divergent Physicochemical Properties: Boiling Point and Polarity

O-Methyl propanethioate (thionoester) and S-methyl propanethioate (thiolester) are constitutional isomers with distinct physicochemical profiles. The O-methyl isomer exhibits a significantly lower predicted boiling point of 95.0 ± 23.0 °C at 760 mmHg . In contrast, the S-methyl isomer has a reported experimental boiling point of 120.00 °C at 760 mmHg, a difference of approximately 25 °C [1][2]. This disparity is attributable to the presence of a less polar C=S bond in the thionoester, compared to the more polar C=O bond in the thiolester, a difference further quantified by their predicted LogP values of 1.26 and 0.7-0.9, respectively .

Structural Isomerism Physicochemical Property Prediction Thionoester vs Thiolester

Differentiation in Sensory Character: Contrasting Odor Profiles of O- and S-Methyl Thioesters

While no published odor threshold data exists for O-methyl propanethioate, a class-level inference can be drawn from comparative studies on structurally related thioesters. A comprehensive sensory evaluation of S-methyl thioesters identified S-methyl propanethioate (the S-isomer) as having a distinctive 'cheesy' aroma, with 20% of panelist descriptors specifically associating it with Camembert cheese [1]. This contrasts sharply with the odor descriptors of its immediate homologs, S-methyl thioacetate (only 2% 'cheesy' descriptors) and S-methyl thiobutanoate (5% 'cheesy' descriptors) [1]. The O-methyl isomer, as a thionoester, is structurally distinct from these thiolesters and would be expected to possess a different olfactory profile.

Flavor Chemistry Olfactory Analysis Structure-Odor Relationships

Regulatory and Application Divergence: Food-Use Status vs. Research Chemical Designation

The S-methyl isomer (CAS 5925-75-7) is a recognized food flavoring agent, listed in the U.S. FDA's Substances Added to Food (EAFUS) inventory and assigned a JECFA number (1678) and FEMA number [1][2]. This regulatory status is supported by an extensive body of work characterizing its sensory properties [3]. In stark contrast, O-methyl propanethioate (CAS 26476-56-2) is not listed in any of these food additive inventories and is primarily marketed and sold as a research chemical for laboratory use . This fundamental difference in application and regulatory status underscores its non-interchangeability for food-grade applications.

Regulatory Status Flavor Ingredient Food Additive

Optimized Application Scenarios for O-Methyl Propanethioate (CAS 26476-56-2) Based on Differential Evidence


Comparative Structure-Odor Relationship (SOR) Studies in Flavor Chemistry

Procure O-methyl propanethioate to serve as a key comparator in studies investigating the impact of thionoester vs. thiolester functional groups on aroma perception. While the sensory profile of S-methyl propanethioate is well-documented (characteristic 'cheesy' aroma with a 20% association to Camembert by a trained panel) [1], no equivalent data exists for the O-methyl isomer. This compound allows for a direct, controlled investigation of how replacing a C=O with a C=S bond in this specific C4 scaffold modulates odor quality and potency, a line of inquiry that is central to rational flavor design [1].

Method Development and Validation for GC-MS Analysis of Thionoester Isomers

Utilize O-methyl propanethioate as a certified reference standard for developing and validating GC-MS methods aimed at distinguishing and quantifying O-methyl thionoesters from their S-methyl thiolester isomers in complex mixtures. The compounds' distinct boiling points (95.0 ± 23.0 °C for O-isomer vs. 120.00 °C for S-isomer) and differing polarities (predicted LogP of 1.26 vs. ~0.8) [2] provide a basis for chromatographic separation. This is essential for quality control in synthetic chemistry and for potential forensic or environmental applications where isomer differentiation is critical.

Synthetic Chemistry: Exploration of Thionoester-Specific Reactivity

Employ O-methyl propanethioate as a model substrate to probe the unique reactivity of thionoesters, which is distinct from that of thiolesters or oxoesters. The C=S bond in thionoesters is a stronger nucleophile and undergoes different reaction pathways [3]. As a low molecular weight, commercially available thionoester (typical purity ≥95% from suppliers like Enamine/Sigma-Aldrich and AKSci) , it is an ideal candidate for methodological studies, such as evaluating its behavior in thia-Michael additions, nucleophilic substitutions, or its potential as a sulfur-transfer reagent in organic synthesis.

Non-Food Flavor and Fragrance Research & Development

Use O-methyl propanethioate for exploratory research in non-food aroma applications (e.g., fine fragrance, cosmetics, or industrial odorants) where a novel sulfur-containing note is desired. Given that the S-isomer's 'cheesy' character is well-established and widely used in food, the O-isomer represents a legally and sensorially distinct alternative. Its procurement allows flavorists and fragrance chemists to explore a new, non-FDA-listed chemical space, potentially yielding proprietary fragrance accords free from existing food-flavor associations and regulatory constraints [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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